molecular formula C15H11F2NO4 B13563972 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid

Cat. No.: B13563972
M. Wt: 307.25 g/mol
InChI Key: CCHJTMACKZCPTB-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and two fluorine atoms on a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,6-difluorobenzoic acid with a benzyloxycarbonyl-protected amine under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.

    Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.

    Substitution: The fluorine atoms on the benzoic acid ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives with oxidized side chains.

    Reduction: Removal of the benzyloxycarbonyl group to yield the free amine.

    Substitution: Formation of substituted benzoic acid derivatives with nucleophiles replacing the fluorine atoms.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the benzyloxycarbonyl group is cleaved in vivo to release the active amine. The fluorine atoms can enhance the compound’s metabolic stability and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(((Benzyloxy)carbonyl)amino)-2-fluorobenzoic acid
  • 3-(((Benzyloxy)carbonyl)amino)-4,6-difluorobenzoic acid
  • 3-(((Benzyloxy)carbonyl)amino)-2,6-dichlorobenzoic acid

Uniqueness

3-(((Benzyloxy)carbonyl)amino)-2,6-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The benzyloxycarbonyl group provides a protective function, allowing for selective reactions and modifications .

Properties

Molecular Formula

C15H11F2NO4

Molecular Weight

307.25 g/mol

IUPAC Name

2,6-difluoro-3-(phenylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C15H11F2NO4/c16-10-6-7-11(13(17)12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

CCHJTMACKZCPTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C(=C(C=C2)F)C(=O)O)F

Origin of Product

United States

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